5-Bromobenzo[c]isothiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,1-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXQOXFKRPNAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601074 | |
| Record name | 5-Bromo-2,1-benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379324-34-1 | |
| Record name | 5-Bromo-2,1-benzothiazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,1-benzothiazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of the 5 Bromobenzo C Isothiazol 3 Amine Core
Reactivity of the Amino Group at Position 3
The amino group at the 3-position of the 5-Bromobenzo[c]isothiazol-3-amine core is a key site for derivatization, exhibiting typical nucleophilic characteristics. This functionality allows for a variety of chemical transformations, including acylation and alkylation, enabling the introduction of a wide range of substituents.
Acylation reactions can be readily achieved, for instance, by treating the parent amine with acylating agents such as haloacylchlorides. This leads to the formation of the corresponding alkylaminoacyl derivatives. researchgate.net Similarly, alkylation of the amino group is a feasible synthetic route. For example, N-alkylation can be performed to introduce alkyl groups onto the amine. masterorganicchemistry.comwikipedia.org These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of the core structure.
While specific examples of diazotization with this compound are not extensively documented in readily available literature, the conversion of primary aromatic amines to diazonium salts is a well-established reaction in organic chemistry. nih.gov This process, typically involving the reaction with nitrous acid, could potentially be applied to the 3-amino group, opening pathways for the introduction of various other functional groups through subsequent diazonium salt reactions.
Reactions Involving the Isothiazole (B42339) Ring
The isothiazole ring system in this compound is a robust aromatic heterocycle, yet it can participate in several important reactions, including nucleophilic substitutions, ring transformations, and photochemical rearrangements.
Nucleophilic Substitution Reactions
The isothiazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. While specific studies on nucleophilic substitution directly on the this compound ring are not abundant, related systems demonstrate this reactivity. For instance, brominated benzothiadiazoles, which share structural similarities, react with various nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. researchgate.net This suggests that under appropriate conditions, the isothiazole ring of the target compound could undergo similar transformations.
Ring Transformation Reactions, e.g., to Pyrazoles
A significant reaction of the isothiazole nucleus is its transformation into other heterocyclic systems, most notably pyrazoles. This conversion is typically achieved by treatment with hydrazine. vulcanchem.comthieme-connect.com The reaction mechanism generally involves a nucleophilic attack by hydrazine on the isothiazole ring, leading to ring opening and subsequent recyclization to form the more stable pyrazole ring. The nature of the substituents on the isothiazole ring can influence the outcome of this transformation. For instance, the presence of a good leaving group at the C-3 position often leads to the formation of 3-aminopyrazoles. researchgate.net This ring transformation strategy provides a valuable synthetic route to novel pyrazole derivatives from readily available isothiazole precursors.
Photochemical Isomerization and Transformation Pathways
The photochemical behavior of benzoisothiazoles has been a subject of investigation. Unlike some other heterocyclic systems that undergo photo-induced transposition, the photodecomposition of both benzo[d]- and benzo[c]-isothiazoles has been reported to yield ring-opened or dimerized products. nih.gov More recent studies on the photochemical permutation of thiazoles and isothiazoles suggest that photoexcitation can lead to a series of structural rearrangements, allowing for the transformation of one isomer into another under mild conditions. researchgate.net Theoretical studies on model systems like methylisothiazoles have explored various mechanisms for these photochemical isomerizations, including internal cyclization-isomerization, ring contraction-ring expansion, and direct pathways, often involving conical intersections. researchgate.net These findings indicate the potential for complex photochemical transformations of the this compound core, although specific pathways for this exact molecule require further experimental elucidation.
Reactivity of the Bromine Substituent: Cross-Coupling and Functionalization
The bromine atom at the 5-position of the benzo ring is a highly valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The most prominent of these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. This reaction is a powerful tool for the formation of carbon-carbon bonds. tcichemicals.comarkat-usa.org The bromine atom on the this compound core makes it an ideal substrate for such couplings, allowing for the synthesis of a wide array of 5-aryl or 5-heteroaryl derivatives. The general applicability of Suzuki coupling to bromo-heterocyclic compounds is well-established, suggesting its feasibility for functionalizing the target molecule. nih.gov
Similarly, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. chemspider.com This reaction would allow for the introduction of various primary or secondary amines at the 5-position of the benzo[c]isothiazole (B8754907) core, further expanding the chemical space accessible from this scaffold. The success of this reaction on other bromo-heterocyclic systems provides a strong precedent for its application to this compound. nih.gov
| Reaction | Catalyst/Reagents | Bond Formed | Potential Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd Catalyst, Base, Arylboronic Acid | C-C | 5-Aryl-benzo[c]isothiazol-3-amine |
| Buchwald-Hartwig Amination | Pd Catalyst, Base, Amine | C-N | 5-(Amino)-benzo[c]isothiazol-3-amine |
C-H Bond Functionalization Strategies on the Benzo Ring
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of aromatic and heteroaromatic compounds. While specific examples of C-H functionalization on the benzo ring of this compound are not extensively reported, studies on related benzothiazole (B30560) and benzobisthiazole systems provide valuable insights into the potential of this approach. nih.govrsc.orgresearchgate.net
Synthesis of Conjugated Systems and Fused Heterocycles Incorporating the Compound
The this compound core serves as a valuable scaffold for the synthesis of a variety of conjugated and fused heterocyclic systems. The presence of the reactive 3-amino group, ortho to the ring nitrogen, provides a key site for cyclocondensation reactions, leading to the formation of novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. While direct literature on the cyclocondensation reactions of this compound is limited, the reactivity of the analogous compound, 2-aminobenzothiazole, provides a strong precedent for the types of transformations possible.
The primary approach for constructing fused pyrimidine rings from 2-amino-heterocycles involves reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. This strategy is expected to be directly applicable to this compound, leading to the formation of 8-bromo-isothiazolo[3,4-d]pyrimidine derivatives. The general reaction involves the condensation of the amino group of the benzoisothiazole with the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine ring.
A variety of 1,3-dicarbonyl compounds can be employed in these syntheses, each leading to a different substitution pattern on the newly formed pyrimidine ring. Key examples of these reactions, extrapolated from the known chemistry of related amino-heterocycles, are detailed below.
Reaction with β-Ketoesters
The reaction of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of a suitable catalyst (e.g., polyphosphoric acid or a Lewis acid) is expected to yield the corresponding 8-bromo-2-methylisothiazolo[3,4-d]pyrimidin-4(3H)-one. The reaction proceeds through initial formation of an enamine intermediate, followed by intramolecular cyclization and elimination of ethanol.
| Reagent | Product |
| This compound | 8-Bromo-2-methylisothiazolo[3,4-d]pyrimidin-4(3H)-one |
| Ethyl acetoacetate |
Reaction with Diethyl Malonate
The condensation of this compound with diethyl malonate is another important route for the synthesis of fused pyrimidines. This reaction typically requires harsher conditions, such as heating at high temperatures or the use of a strong base, and leads to the formation of 8-bromo-isothiazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione. This dione can serve as a versatile intermediate for further derivatization.
| Reagent | Product |
| This compound | 8-Bromo-isothiazolo[3,4-d]pyrimidine-2,4(1H,3H)-dione |
| Diethyl malonate |
Reaction with Acetylacetone
When this compound is reacted with acetylacetone (a 1,3-diketone), the expected product is 8-bromo-2,4-dimethylisothiazolo[3,4-d]pyrimidine. This reaction typically proceeds under acidic or thermal conditions, leading to the formation of the fully aromatic fused pyrimidine system.
| Reagent | Product |
| This compound | 8-Bromo-2,4-dimethylisothiazolo[3,4-d]pyrimidine |
| Acetylacetone |
Three-Component Reactions
One-pot, three-component reactions involving an amino-heterocycle, an aldehyde, and a β-dicarbonyl compound are a powerful tool for the rapid construction of complex fused heterocyclic systems. arkat-usa.org It is anticipated that this compound can participate in such reactions. For instance, a reaction with an aromatic aldehyde and ethyl acetoacetate would be expected to yield a 4-aryl-8-bromo-2-methylisothiazolo[3,4-d]pyrimidine derivative. This approach allows for significant structural diversity in the final products.
| Reagents | Product |
| This compound | 4-Aryl-8-bromo-2-methylisothiazolo[3,4-d]pyrimidine |
| Aromatic aldehyde | |
| Ethyl acetoacetate |
The resulting fused isothiazolo[3,4-d]pyrimidines are of significant interest due to their structural analogy to purines and other biologically active fused pyrimidines. The bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives for screening in various applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 5-Bromobenzo[c]isothiazol-3-amine in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In ¹H NMR analysis, the aromatic protons of the benzisothiazole ring system typically resonate in the downfield region, generally between δ 7.2 and 8.1 ppm. The amine protons (-NH₂) present as a broad singlet around δ 5.8 ppm, with its chemical shift being variable due to factors like solvent and concentration which affect hydrogen bonding. msu.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom bonded to the bromine (C-5) is expected to have a chemical shift in the range of δ 125–130 ppm. Carbons in the aromatic and heterocyclic rings will appear in the typical downfield region for such systems, generally between δ 110 and 165 ppm. scribd.com The specific chemical shifts are influenced by the electronic effects of the bromine atom and the isothiazole (B42339) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic protons | 7.2 - 8.1 |
| ¹H | Amine protons (-NH₂) | ~5.8 (broad) |
| ¹³C | C-Br | 125 - 130 |
| ¹³C | Aromatic/Heterocyclic C | 110 - 165 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry Techniques for Elucidating Fragmentation Pathways and Molecular Structure
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) can precisely determine the molecular formula by providing a highly accurate mass measurement. For this compound (C₇H₅BrN₂S), the expected molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) that confirms its elemental composition. calpaclab.com
Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pathways are dictated by the stability of the resulting ions. Common fragmentation patterns for brominated aromatic compounds involve the loss of the bromine atom or cleavage of the heterocyclic ring, providing valuable structural information.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum will exhibit distinct absorption bands corresponding to the N-H, C-N, C=C, and C-Br bonds.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations will appear in the 1250-1350 cm⁻¹ range. Aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Isothiazole Ring | C-N Stretch | 1250 - 1350 |
| Bromoalkane | C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structural Determination (illustrated through analogous benzisothiazole derivatives)
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
There are no published studies that have employed quantum chemical methods such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), or Møller-Plesset perturbation theory (MP2-CAS) to specifically investigate the electronic structure, thermodynamic stability, and aromaticity of 5-Bromobenzo[c]isothiazol-3-amine. Such calculations would be invaluable for understanding the molecule's fundamental properties, including its electron density distribution, frontier molecular orbital energies (HOMO-LUMO gap), and the influence of the bromine and amine substituents on the aromatic character of the fused ring system.
Prediction and Elucidation of Reaction Mechanisms and Pathways
Computational elucidation of reaction mechanisms involving this compound is another area that remains to be explored. Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is crucial for predicting the compound's reactivity, understanding its formation, and designing synthetic routes. Without specific computational research, any discussion of its reaction pathways would be purely speculative.
Molecular Docking and Dynamics Simulations for Understanding Ligand-Target Interactions
While molecular docking and dynamics simulations are powerful tools for predicting the binding affinity and interaction patterns of small molecules with biological targets, no such studies have been reported for this compound. Docking studies on analogous structures, such as benzothiazole (B30560) derivatives, have been performed to investigate their potential as inhibitors for various enzymes. However, the specific interactions and potential biological targets of this compound have not been computationally modeled.
Mechanistic Investigations of Molecular Interactions
Protein-Ligand Binding Site Analysis (e.g., Tubulin Binding Site Interactions)
Direct evidence from dedicated studies on the interaction between 5-bromobenzo[c]isothiazol-3-amine and tubulin is not extensively documented in publicly available research. However, the broader class of isothiazole (B42339) and benzothiazole (B30560) derivatives has been a subject of interest in the context of tubulin inhibition. For instance, various heterocyclic compounds are known to interact with the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and subsequent apoptosis in cancer cells.
Molecular docking studies on structurally related compounds can offer hypothetical binding poses and key interactions. Typically, these interactions involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with amino acid residues within the binding pocket. For a molecule like this compound, the amine group could potentially act as a hydrogen bond donor, while the bicyclic ring system could engage in hydrophobic and aromatic interactions. The bromine atom might participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Further crystallographic and advanced computational studies are necessary to elucidate the precise binding mode and the specific amino acid residues of tubulin that interact with this compound.
Receptor Interaction Studies (e.g., Nuclear Bile Acid Receptor FXR)
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, and kidneys, plays a crucial role in bile acid, lipid, and glucose homeostasis. benthamscience.comresearchcommons.org Its activation by endogenous bile acids or synthetic ligands triggers a cascade of gene regulation. benthamscience.comnih.gov Isothiazole-containing compounds have been identified as a promising class of FXR inhibitors. thieme-connect.com
While direct studies on this compound as an FXR modulator are not yet published, the isothiazole scaffold is recognized for its potential to interact with this receptor. The mechanism of action for FXR modulators typically involves binding to the ligand-binding domain (LBD) of the receptor. This binding event induces conformational changes that lead to the recruitment of co-activator or co-repressor proteins, thereby modulating the transcription of target genes.
For this compound, the specific interactions with the FXR ligand-binding pocket would depend on its ability to fit within the hydrophobic cavity and form key interactions with specific amino acid residues. The nature and position of the substituents on the benzo[c]isothiazole (B8754907) core are critical for determining the potency and selectivity of the interaction.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
Comprehensive Structure-Activity Relationship (SAR) studies specifically for this compound at the molecular interaction level are not yet available in the scientific literature. However, general SAR principles derived from studies on related benzisothiazole and benzothiazole derivatives can provide valuable insights.
The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. For instance, the presence of a bromine atom at the 5-position, as in the target compound, is expected to significantly influence its electronic properties and lipophilicity, which in turn can affect its binding affinity to biological targets.
Key areas of modification in related series have included:
Substitution on the amine group: Altering the substituent on the 3-amine group can impact hydrogen bonding capabilities and steric interactions within a binding pocket.
Isosteric replacements: Replacing the sulfur atom with other heteroatoms or modifying the isothiazole ring itself can lead to significant changes in biological activity.
To establish a clear SAR for this compound, systematic modifications of the molecule and subsequent evaluation of the biological activity of the resulting analogues would be required. This would involve synthesizing a library of related compounds and testing their effects in relevant biological assays, followed by molecular modeling to rationalize the observed activities at the molecular level.
Applications As Chemical Scaffolds and Advanced Materials Precursors
Utility in the Synthesis of Complex Fused Heterocyclic Systems
The inherent reactivity of the amino and bromo substituents on the benzoisothiazole core makes 5-Bromobenzo[c]isothiazol-3-amine a valuable precursor for the construction of intricate fused heterocyclic systems. The amino group can readily undergo condensation reactions with various carbonyl compounds, leading to the formation of new heterocyclic rings fused to the parent benzoisothiazole structure. This approach is a cornerstone in diversity-oriented synthesis, enabling the generation of libraries of novel compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the bromine atom serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide range of substituents at the 5-position, thereby enabling the synthesis of a diverse array of fused systems with tailored electronic and steric properties. The strategic combination of reactions involving both the amino and bromo groups opens up avenues for the creation of polycyclic aromatic systems with unique topologies.
Role as Ligands for Metal Complexes and in Catalysis
The nitrogen and sulfur atoms within the benzoisothiazole ring system, along with the exocyclic amino group, present potential coordination sites for metal ions. This characteristic allows this compound and its derivatives to function as ligands in the formation of metal complexes. The nature of the metal-ligand interactions can be fine-tuned by modifying the substituents on the benzoisothiazole core, which in turn can influence the geometry, stability, and electronic properties of the resulting metal complexes.
While direct catalytic applications of this compound are not extensively documented, its role as a ligand in transition metal catalysis is an area of growing interest. Metal complexes incorporating benzoisothiazole-based ligands have the potential to act as catalysts in a variety of organic transformations. The electronic properties of the ligand, influenced by the bromo and amino groups, can modulate the reactivity of the metal center, potentially leading to enhanced catalytic activity and selectivity. For instance, the development of chiral derivatives of this compound could lead to the creation of asymmetric catalysts for enantioselective synthesis.
Building Block in Organic Synthesis for Non-Therapeutic Agents
Beyond the realm of medicinal chemistry, this compound serves as a versatile building block for the synthesis of a variety of non-therapeutic agents. Its unique chemical structure can be incorporated into larger molecules to impart specific properties. For example, the rigid, planar nature of the benzoisothiazole core can be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The presence of the bromo and amino groups allows for the facile introduction of various functionalities, enabling the tuning of the electronic and photophysical properties of the resulting materials. This adaptability makes this compound a valuable component in the toolbox of synthetic chemists working on the development of novel organic materials for a range of technological applications.
Integration into Functional Materials with Tunable Photophysical Properties
The benzoisothiazole scaffold is known to be a component of some fluorescent molecules. The photophysical properties of materials derived from this compound can be systematically tuned through chemical modification. The introduction of different substituents at the amino and bromo positions can significantly alter the absorption and emission characteristics of the resulting compounds.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
The advancement of green chemistry principles is crucial for the environmentally and economically viable production of complex organic molecules. chemistryjournals.net Future research must focus on developing synthetic pathways to 5-Bromobenzo[c]isothiazol-3-amine that maximize atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.org
Traditional multi-step syntheses of heterocyclic compounds often suffer from poor atom economy, generating stoichiometric amounts of waste. wikipedia.org Challenges in synthesizing substituted benzisothiazoles include developing methods that are both efficient and tolerant of various functional groups. organic-chemistry.org Future synthetic strategies could pivot towards more sustainable approaches. For instance, mechanochemical methods, which involve reactions conducted by grinding solids together, can provide solvent-free or low-solvent conditions, leading to higher yield economy and reduced environmental impact. researchgate.net The application of cascade reactions, where multiple chemical transformations occur in a single pot, represents another promising avenue. acs.orgacs.org These reactions minimize waste from intermediate isolation and purification steps. acs.org For example, a streamlined synthesis for 3-substituted benzisothiazoles has been developed from o-mercaptoacylphenones via a one-pot S-nitrosation and intramolecular aza-Wittig reaction, simplifying the process compared to traditional methods. organic-chemistry.org Adapting such one-pot or cascade strategies to the synthesis of this compound from readily available starting materials is a key challenge that could significantly improve the sustainability of its production.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The this compound scaffold possesses multiple reactive sites—the bromo substituent, the amino group, and the aromatic core—whose full chemical potential remains largely untapped. A significant future direction is the systematic exploration of its reactivity to generate diverse libraries of new chemical entities.
The bromine atom is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 5-position, creating a wide array of derivatives. The amino group at the 3-position offers another site for functionalization, such as acylation, sulfonylation, or diazotization followed by subsequent transformations.
Beyond these classical reactions, there is an opportunity to explore more novel transformation pathways. For example, Rhodium(III)-catalyzed C-H activation has been used to convert (phenyl)amino-substituted benzisothiazoles into N-aryl indoles, demonstrating that the benzisothiazole core can participate in advanced cyclization reactions. organic-chemistry.org Investigating similar C-H activation or functionalization strategies on the this compound core could unlock new avenues for structural diversification. Furthermore, the transformation of related 5-amino-1,2,3-triazoles into functionalized imidazoles through acid-mediated denitrogenation highlights the potential for ring transformation reactions, which could be explored for the benzisothiazole system. nih.gov
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To optimize synthetic routes and understand reaction mechanisms, the application of advanced in-situ characterization techniques is indispensable. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical quality attributes. mdpi.com Techniques such as Attenuated Total Reflectance Fourier-transform Infrared Spectroscopy (ATR-FTIR), online Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide a continuous stream of data on reactant consumption, intermediate formation, and product yield without the need for offline sampling. rsc.org
These tools are invaluable for tackling the challenges in heterocyclic synthesis. youtube.com For example, the synthesis of this compound may involve competing side reactions or the formation of polymorphic crystal forms. In-situ monitoring could be used to precisely control reaction parameters like temperature and reagent addition to maximize the yield of the desired isomer and minimize impurities. nih.gov Raman spectroscopy is particularly powerful for monitoring polymorphic transitions during crystallization, ensuring the desired solid-state form of the final product is obtained. mdpi.com Combining multiple in-situ methods, such as simultaneous X-ray diffraction and Raman spectroscopy, can provide a more comprehensive understanding of the structural evolution of materials during synthesis. nih.govrsc.org The implementation of these advanced analytical methods would accelerate process development, improve process robustness, and ensure consistent product quality.
Deeper Elucidation of Molecular Recognition Processes via Biophysical Methods
The benzisothiazole scaffold is present in molecules with recognized biological activity. organic-chemistry.org Recently, a series of benzo[d]isothiazole derivatives were discovered as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov This finding suggests that the this compound core could serve as a valuable pharmacophore for targeting specific biomolecules. A critical area of future research is to identify its biological targets and elucidate the molecular details of its interactions using a suite of biophysical techniques. nih.gov
A panel of methods is available to characterize protein-ligand interactions. nih.gov Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction, providing a complete thermodynamic profile. Surface Plasmon Resonance (SPR) is another powerful tool for quantifying binding kinetics (association and dissociation rates) in real-time. nih.gov To understand the structural basis of binding, Nuclear Magnetic Resonance (NMR) spectroscopy can identify the specific amino acid residues at the protein-ligand interface. nih.gov Molecular docking and dynamics simulations, as used in the study of PD-L1 inhibitors, can further refine this understanding by predicting binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov A comprehensive characterization using these biophysical methods is essential to validate biological targets and guide the rational design of more potent and selective derivatives. researchgate.net
Design of Next-Generation Molecular Probes and Chemical Tools based on the Scaffold
Once a biological target for the this compound scaffold is identified and validated, the core structure can be leveraged to design sophisticated chemical tools for basic research and drug discovery. The development of such probes is a significant challenge that bridges synthetic chemistry and chemical biology.
A key opportunity lies in creating fluorescent probes for bioimaging. The related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is known to be a component of highly effective fluorescent dyes that exhibit large Stokes shifts, high quantum yields, and excellent photostability. nih.govresearchgate.net By chemically modifying the this compound structure—for example, by conjugating it to a known fluorophore or by extending its conjugation to induce intrinsic fluorescence—it may be possible to create probes that can visualize the distribution and dynamics of its biological target within living cells. nih.gov
Furthermore, the scaffold can be derivatized to create other types of chemical tools. Attaching a photo-reactive group, such as a diazirine or benzophenone, would yield a photoaffinity label. This tool, upon photoactivation, would covalently bind to its target protein, enabling unambiguous target identification and mapping of the binding site. Similarly, incorporating a biotin (B1667282) tag would allow for the affinity-based purification of the target protein and its binding partners from cell lysates, helping to elucidate its function and interaction networks. The design and synthesis of these next-generation probes represent a challenging but highly rewarding frontier for advancing our understanding of the biological roles of this heterocyclic system.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromobenzo[c]isothiazol-3-amine to improve yield and purity?
- Methodology : Begin with bromination of the benzo[c]isothiazole precursor under controlled conditions (e.g., using N-bromosuccinimide in a polar aprotic solvent like DMF). Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product. Adjust reaction time and temperature to minimize byproducts such as dibrominated analogs .
- Key Parameters : Optimize stoichiometry of brominating agents, solvent choice, and reaction time. Use spectroscopic data (e.g., H NMR, C NMR) to confirm regioselectivity and purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR to identify aromatic protons and amine protons (δ ~5.5 ppm). C NMR to confirm bromine substitution (deshielding of adjacent carbons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic pattern matching bromine’s natural abundance.
- IR Spectroscopy : Detect N-H stretching (~3400 cm) and C-Br vibrations (~600 cm) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound derivatives be resolved?
- Methodology : Perform comparative studies using standardized assays (e.g., enzyme inhibition, cytotoxicity). For example:
- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Bromo-2,1,3-benzoxadiazole derivatives) and test against target proteins .
- Data Normalization : Account for assay variability (e.g., cell line differences, solvent effects) by including internal controls and replicates.
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in experimental IC values .
Q. What strategies can elucidate the electronic effects of bromine substitution on the reactivity of this compound?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and electron-withdrawing effects of bromine.
- DFT Calculations : Model HOMO-LUMO gaps and partial charge distribution to predict sites for nucleophilic/electrophilic attack .
- Kinetic Studies : Compare reaction rates of brominated vs. non-brominated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can researchers investigate the environmental stability of this compound under varying conditions?
- Methodology :
- Degradation Studies : Expose the compound to UV light, humidity, or oxidants (e.g., HO) and monitor decomposition via LC-MS.
- Surface Adsorption : Use quartz crystal microbalance (QCM) to study interactions with indoor surfaces (e.g., silica, polymers), as brominated amines may adsorb onto particulates .
- Ecotoxicity Assays : Test effects on model organisms (e.g., Daphnia magna) to assess environmental risk .
Methodological Tables
Table 1 : Comparative Bioactivity of Brominated Isothiazole Derivatives
| Compound | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| This compound | Kinase X | 0.45 ± 0.02 | |
| 5-Bromo-1H-indazol-3-amine | Protease Y | 1.20 ± 0.15 | |
| 5,7-Dibromobenzo[d]isoxazol-3-amine | Phosphatase Z | 3.80 ± 0.30 |
Table 2 : Key Synthetic Parameters for this compound
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80°C | Maximizes regioselectivity |
| Solvent | DMF | Enhances solubility |
| Catalyst | Pd(OAc) | Reduces side reactions |
| Purification | Gradient chromatography | Purity >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
